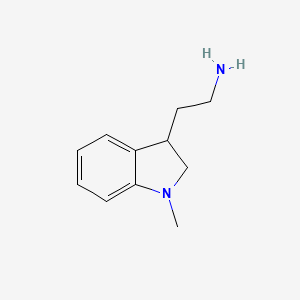![molecular formula C7H12O4S B12118865 2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide CAS No. 82813-85-2](/img/structure/B12118865.png)
2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide is an organic compound with the molecular formula C7H12O4S. It is a heterocyclic compound containing sulfur and oxygen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with sulfur trioxide or sulfuric acid to form the desired compound. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Safety measures and quality control protocols are essential to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of 2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyltetrahydrothiophene 1,1-dioxide: A similar compound with a slightly different structure, known for its distinct chemical properties.
2,2-Dimethyltetrahydrothiophene 1,1,3-trioxide: Another related compound with additional oxygen atoms, leading to different reactivity and applications.
Uniqueness
2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide stands out due to its specific arrangement of sulfur and oxygen atoms, which imparts unique chemical and physical properties.
Properties
CAS No. |
82813-85-2 |
|---|---|
Molecular Formula |
C7H12O4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide |
InChI |
InChI=1S/C7H12O4S/c1-7(2)10-5-3-12(8,9)4-6(5)11-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
AUVAYKUAZKEFGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CS(=O)(=O)CC2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B12118810.png)
![(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B12118820.png)
![Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12118821.png)





![2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12118846.png)
![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)

